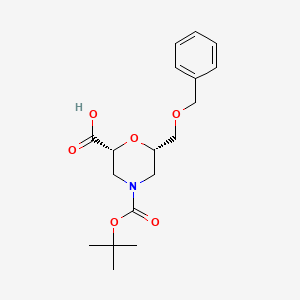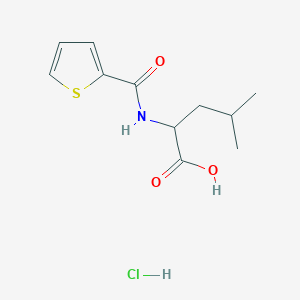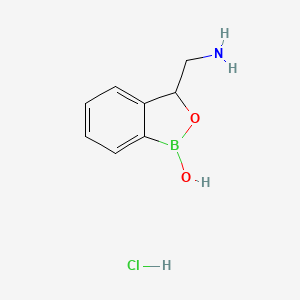![molecular formula C11H18ClNO B3080907 [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride CAS No. 1093405-43-6](/img/structure/B3080907.png)
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride
Overview
Description
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride, also known as 3-MPM, is a chemical compound that belongs to the class of psychoactive substances. It is a structural analog of amphetamine and has been found to exhibit stimulant properties. In recent years, there has been growing interest in the scientific community regarding the synthesis, mechanism of action, and potential applications of 3-MPM.
Scientific Research Applications
Store-Operated Calcium Entry (SOCE) Modulation
SKF-96365: plays a pivotal role in regulating cytoplasmic calcium concentration ([Ca²⁺]ᵢ). It inhibits store-operated calcium entry (SOCE), which occurs when endoplasmic reticulum (ER) calcium stores are depleted. SOCE is essential for cell functions like proliferation, differentiation, apoptosis, and gene expression . Researchers use this compound to study SOCE mechanisms and its impact on cellular processes.
CRAC Channel Inhibition
The compound was the first identified inhibitor of the CRAC (Ca²⁺ release-activated Ca²⁺ channel) channel. CRAC channels are critical for calcium influx during SOCE. By blocking these channels, SKF-96365 helps elucidate their function and potential therapeutic applications .
Breast Cancer Research
In a mouse model of breast cancer, SKF-96365 demonstrated promising effects in preventing tumor metastasis. Researchers explored its impact on cancer cell migration and invasion, highlighting its potential as an anti-metastatic agent .
Neuroscience and Neuronal Excitability
Calcium signaling is fundamental in neuronal excitability. SKF-96365’s ability to modulate calcium entry makes it relevant for studying neuronal processes, synaptic transmission, and neurodegenerative diseases .
Cardiovascular Research
Researchers investigate SKF-96365’s impact on cardiac function, particularly its effects on calcium handling in cardiomyocytes. Understanding its role in cardiac arrhythmias and contractility provides valuable insights for cardiovascular therapies .
Ion Channel Pharmacology
Beyond CRAC channels, SKF-96365 interacts with other ion channels, affecting their activity. Its pharmacological properties make it a valuable tool for studying ion channel function and developing novel therapeutic agents .
properties
IUPAC Name |
1-(3-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-11(12-2)9-6-5-7-10(8-9)13-3;/h5-8,11-12H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIRLQOFQIVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)






![Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B3080928.png)

